molecular formula C6H13NO B3189959 (3R,4R)-3-methylpiperidin-4-ol CAS No. 373604-43-4

(3R,4R)-3-methylpiperidin-4-ol

Cat. No.: B3189959
CAS No.: 373604-43-4
M. Wt: 115.17 g/mol
InChI Key: OAQDXXYGSGJMGR-PHDIDXHHSA-N
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Description

(3R,4R)-3-methylpiperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The specific stereochemistry of the (3R,4R) configuration imparts unique properties to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents. For example, a preparation method involving the use of L-di-p-toluoyltartaric acid salt has been developed, which avoids the use of extremely dangerous chemicals like lithium aluminum hydride . This method is advantageous due to its high yield, cost-effectiveness, and ease of industrialization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-methylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with different properties and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, making the compound valuable in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-3-methylpiperidin-4-ol apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and chemical reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potent agent in various scientific and industrial applications.

Properties

IUPAC Name

(3R,4R)-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDXXYGSGJMGR-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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